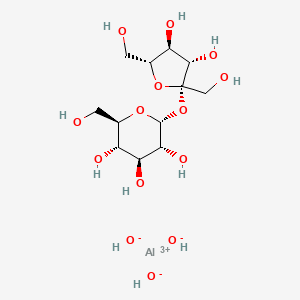

Sucralox

Description

Structure

3D Structure of Parent

Properties

CAS No. |

122186-21-4 |

|---|---|

Molecular Formula |

C12H25AlO14 |

Molecular Weight |

420.30 g/mol |

IUPAC Name |

aluminum;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydroxide |

InChI |

InChI=1S/C12H22O11.Al.3H2O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;/h4-11,13-20H,1-3H2;;3*1H2/q;+3;;;/p-3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;/m1..../s1 |

InChI Key |

PJJFIVYVZRYVPG-QYGVOOBQSA-K |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sucralfate in Equine Gastric Mucosa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucralfate, a sucrose sulfate-aluminum complex, serves as a valuable adjunctive therapy in the management of equine gastric ulcer syndrome (EGUS), particularly in the glandular region of the stomach. Its multifaceted mechanism of action extends beyond simple barrier formation to encompass a range of cytoprotective and healing-promoting activities. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which sucralfate exerts its therapeutic effects on the equine gastric mucosa, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanisms of Action

Sucralfate’s efficacy in treating gastric ulcers stems from a combination of physical and biochemical actions that collectively protect the damaged mucosa and facilitate its repair.

Formation of a Protective Barrier

In the acidic environment of the stomach (pH < 4), sucralfate undergoes polymerization to form a viscous, sticky gel.[1][2] This gel preferentially adheres to ulcerated tissue, binding to positively charged proteins in the exposed submucosa.[1] This creates a physical barrier that shields the ulcer from the injurious effects of hydrochloric acid, pepsin, and bile salts for up to 6-8 hours.[1][2]

Stimulation of Endogenous Protective Factors

Sucralfate actively stimulates several of the mucosa's own defense and repair mechanisms:

-

Prostaglandin E2 (PGE2) Synthesis: Sucralfate has been shown to increase the production of PGE2 in the gastric mucosa.[1][3] PGE2 is a critical cytoprotective prostaglandin that enhances mucosal blood flow, stimulates the secretion of mucus and bicarbonate, and promotes epithelial cell proliferation.[1][4]

-

Epidermal Growth Factor (EGF) Binding: Sucralfate binds to epidermal growth factor (EGF), a potent mitogen that stimulates cell proliferation and migration, crucial for ulcer healing.[5] By binding EGF, sucralfate is thought to concentrate it at the ulcer site, enhancing its local regenerative effects.[5]

-

Increased Mucus and Bicarbonate Secretion: The stimulation of PGE2 production by sucralfate leads to an increase in the secretion of mucus and bicarbonate.[1][6] The mucus layer provides a physical barrier to acid and pepsin, while bicarbonate neutralizes acid at the cell surface.

Inactivation of Aggressive Factors

Sucralfate directly mitigates the damaging effects of endogenous aggressors:

-

Pepsin Inhibition: Sucralfate adsorbs pepsin, the primary proteolytic enzyme in gastric juice, thereby reducing its capacity to digest mucosal proteins and exacerbate ulceration.[1][7]

-

Bile Acid Adsorption: Sucralfate can bind bile acids, which may reflux from the duodenum into the stomach and cause mucosal injury.[1][3]

Enhancement of Mucosal Blood Flow

Increased mucosal blood flow is essential for delivering oxygen and nutrients necessary for tissue repair and for removing toxic byproducts. Sucralfate has been shown to increase gastric mucosal blood flow, an effect that is at least partially mediated by the release of nitric oxide (NO).[8][9]

Quantitative Data

The following table summarizes the available quantitative data from clinical trials and experimental studies on the effects of sucralfate in the context of equine gastric ulcers. It is important to note that much of the detailed mechanistic data is derived from non-equine studies.

| Parameter | Finding | Species | Dosage/Concentration | Reference |

| Glandular Ulcer Healing Rate (in combination with omeprazole) | 63.2% healing rate. | Equine | 12 mg/kg sucralfate BID + 4 mg/kg omeprazole SID | [1] |

| Glandular Ulcer Improvement Rate (in combination with omeprazole) | 80% improvement. | Equine | 12 mg/kg sucralfate BID + 4 mg/kg omeprazole SID | [10] |

| Glandular Ulcer Healing Rate (in combination with omeprazole) | 22% healing rate. | Equine | 10 mg/kg sucralfate BID + 4 mg/kg omeprazole SID | [1] |

| Glandular Ulcer Healing Rate (pyloric antrum, with omeprazole) | 67.5% healing rate. | Equine | 12 mg/kg sucralfate BID + 4 mg/kg omeprazole SID | [11] |

| Subclinical Gastric Ulcer Healing in Foals | No significant improvement over placebo. | Equine | 22 mg/kg sucralfate TID for 14 days | [12] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of sucralfate.

Figure 1: Overview of Sucralfate's Multifaceted Mechanism of Action.

Figure 2: Prostaglandin E2 Signaling Pathway Activated by Sucralfate.

Figure 3: Logical Workflow of Sucralfate's Interaction with Epidermal Growth Factor.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of sucralfate's mechanism of action. These should be adapted and optimized for specific experimental conditions and equine tissues.

Measurement of Pepsin Activity in Equine Gastric Fluid

This protocol is adapted from the azocoll method.[7]

-

Sample Collection and Preparation:

-

Collect equine gastric fluid via nasogastric tube from fasted horses.

-

Centrifuge the fluid at 15,000 x g at 4°C to remove particulate matter.

-

Store the supernatant at -80°C until analysis.[7]

-

-

Assay Procedure:

-

Prepare a standard curve using a commercial pepsin standard.[7]

-

Use a modification of the azocoll method, where the protease in the sample digests azo-impregnated collagen, leading to a color change.[7]

-

Measure the reaction kinetically for activity and at an endpoint for concentration over 30 minutes at 37°C.[7]

-

Calculate pepsin concentration using linear regression against the standard curve.[7]

-

Quantification of Prostaglandin E2 in Equine Gastric Biopsies

This protocol is based on a commercially available ELISA kit.[13]

-

Sample Collection and Preparation:

-

Obtain gastric mucosal biopsies via endoscopy.

-

Immediately rinse the tissue with phosphate-buffered saline (PBS).[13]

-

Homogenize the tissue in PBS.[13]

-

Add an equal volume of RIPA buffer with protease inhibitors and lyse for 30 minutes.[13]

-

Centrifuge to remove debris and collect the supernatant.[13]

-

Determine the total protein concentration of the supernatant.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the specific equine PGE2 ELISA kit.

-

Typically, this involves adding standards and samples to a microplate pre-coated with a PGE2 antibody, followed by the addition of a conjugated detection antibody and substrate.

-

Measure the optical density at the appropriate wavelength and calculate the PGE2 concentration based on the standard curve.

-

Assessment of Gastric Mucosal Blood Flow via Laser Doppler Flowmetry

This is a generalized approach for in vivo measurement.[8]

-

Instrumentation:

-

Utilize a laser Doppler flowmeter with an endoscopic probe.

-

-

Procedure:

-

Pass the laser Doppler probe through the biopsy channel of an endoscope.

-

Gently press the probe against the gastric mucosa at the site of interest (e.g., ulcer margin, normal mucosa).

-

Record the blood flow measurements in arbitrary units (perfusion units).

-

Take multiple readings at different locations to ensure reproducibility.

-

Analyze the data to compare blood flow in ulcerated versus non-ulcerated areas, and before and after sucralfate administration.

-

Histological Evaluation of Gastric Ulcer Healing

-

Tissue Collection and Processing:

-

Collect gastric biopsies or post-mortem tissue sections.

-

Fix the tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and section for slide preparation.

-

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphological assessment of ulcer depth, inflammatory cell infiltrate, and re-epithelialization.

-

Periodic acid-Schiff (PAS): To visualize the mucus layer and assess its thickness and integrity.[14]

-

Immunohistochemistry (IHC): Use specific antibodies to detect markers of cell proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and growth factor receptors (e.g., EGFR).[14][15]

-

-

Microscopic Analysis:

-

Evaluate and score the degree of inflammation, glandular atrophy or dysplasia, and the extent of re-epithelialization.

-

Quantify the expression of IHC markers using image analysis software.

-

Conclusion

The mechanism of action of sucralfate in the equine gastric mucosa is complex and multifaceted, involving both direct protective effects and the stimulation of endogenous healing pathways. While the formation of a physical barrier over ulcerated tissue is a key initial step, its ability to enhance mucosal defenses through the stimulation of prostaglandin E2 and the localization of epidermal growth factor, as well as its role in increasing mucosal blood flow via nitric oxide, are critical to its therapeutic efficacy. Further research, particularly in vitro studies using equine gastric mucosal cells and more detailed in vivo quantitative analyses, will continue to elucidate the intricate details of sucralfate's beneficial effects in the treatment of equine glandular gastric disease. This deeper understanding will aid in the development of more targeted and effective therapeutic strategies for this common equine ailment.

References

- 1. madbarn.com [madbarn.com]

- 2. Mid-Atlantic Equine Medical Center | Ringoes NJ Equine Vet [midatlanticequine.com]

- 3. ker.com [ker.com]

- 4. Equine glandular gastric disease: prevalence, impact and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magonlinelibrary.com [magonlinelibrary.com]

- 6. vettimes.com [vettimes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 9. Comparison of Omeprazole and Sucralfate in Equine Gastric Disease - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 10. equine gastric ulcer: Topics by Science.gov [science.gov]

- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 12. isvma.org [isvma.org]

- 13. bova.vet [bova.vet]

- 14. Immunohistochemical Assessment of GDNF and Chromogranin A Expression in Erosive and Granulomatous Lesions in Glandular Region of Equine Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Distribution of epidermal growth factor receptor (EGFr) in normal and acute peptic-injured equine gastric squamous epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

role of aluminum hydroxide as an antacid in horse supplements

An In-Depth Technical Guide on the Role of Aluminum Hydroxide as an Antacid in Horse Supplements For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of aluminum hydroxide's function as an antacid in equine supplements. It is intended for an audience with a professional background in veterinary science, pharmacology, and drug development.

Core Mechanism of Action

Aluminum hydroxide is a non-systemic antacid that functions by chemically neutralizing hydrochloric acid (HCl) in the stomach. This action leads to an increase in the gastric pH, providing temporary relief from hyperacidity.

Chemical Neutralization of Gastric Acid

The fundamental mechanism of aluminum hydroxide is a direct acid-base neutralization reaction. In the acidic environment of the stomach, aluminum hydroxide [Al(OH)₃] reacts with hydrochloric acid to produce aluminum chloride (AlCl₃) and water.[1][2]

Chemical Equation: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

This reaction effectively reduces the concentration of free hydrogen ions (H⁺) in the gastric fluid, thereby raising the pH.

Inhibition of Pepsin Activity

The proteolytic enzyme pepsin, which can contribute to the erosion of the gastric mucosa, is highly active in a strongly acidic environment (pH 1.5-2.5). By elevating the gastric pH, aluminum hydroxide inhibits the conversion of pepsinogen to pepsin and reduces the activity of existing pepsin, which is a crucial factor in the pathophysiology of Equine Gastric Ulcer Syndrome (EGUS).[3]

Quantitative Data on Efficacy

The efficacy of aluminum hydroxide as an antacid in horses is primarily measured by its ability to increase and maintain the gastric pH above a clinically relevant threshold (typically pH > 4) and the duration of this effect. The available research predominantly evaluates aluminum hydroxide in combination with magnesium hydroxide, a common formulation in commercial antacids.

Table 1: In Vivo Effects of Aluminum Hydroxide-Containing Antacids on Equine Gastric pH

| Study | Animal Model | Treatment Administered | Dosage of Aluminum Hydroxide | Key Quantitative Outcomes | Duration of Effect |

| Clark et al. (1996)[4][5][6] | 5 clinically normal adult horses with chronically implanted gastric cannulas | Aluminum hydroxide & Magnesium hydroxide | 30 g | Mean gastric pH increased to 5.2 ± 0.62 (hour 1) and 4.59 ± 0.48 (hour 2). | Maintained gastric pH ≥ 4.0 for at least 2 hours. |

| Clark et al. (1996)[4][5][6] | 5 clinically normal adult horses with chronically implanted gastric cannulas | Aluminum hydroxide & Magnesium hydroxide | 12 g | Did not result in a significant increase in gastric pH over baseline. | Not significant. |

| Murray & Grodinsky (1992)[7][8] | 5 adult horses | Liquid antacid with aluminum hydroxide and magnesium hydroxide | 120 mL (containing 45 mg/mL of Al(OH)₃) | Mean gastric fluid pH over 6 hours was 2.42 ± 0.71. | Variable and short-lived; pH > 6 for 15-30 minutes in only two horses. |

| Murray & Grodinsky (1992)[7][8] | 5 adult horses | Liquid antacid with aluminum hydroxide and magnesium hydroxide | 180 mL (containing 45 mg/mL of Al(OH)₃) | Mean gastric fluid pH over 6 hours was 2.44 ± 0.47. | Variable and short-lived. |

Experimental Protocols

The following are detailed methodologies from key studies that have provided the quantitative data on the efficacy of aluminum hydroxide in horses.

Clark et al. (1996) Experimental Protocol[4][5][6]

-

Objective: To evaluate the effect of an aluminum hydroxide/magnesium hydroxide antacid on gastric pH in healthy horses.

-

Animals: Five clinically normal adult horses with chronically implanted gastric cannulas.

-

Design: A prospective, randomized, controlled crossover trial. Each horse received all treatments with a washout period between each.

-

Treatments:

-

30 g aluminum hydroxide / 15 g magnesium hydroxide

-

12 g aluminum hydroxide / 6 g magnesium hydroxide

-

10.5 g bismuth subsalicylate

-

26.25 g bismuth subsalicylate

-

5% methylcellulose solution (control)

-

-

Procedure:

-

Horses were fasted (no food or water) for the duration of each experiment.

-

Baseline gastric pH was recorded for one hour using a glass electrode inserted through the gastric cannula.

-

A single dose of the assigned treatment was administered orally.

-

Gastric pH was continuously monitored for two hours post-administration.

-

-

Data Analysis: Post-treatment gastric pH values were statistically compared to pre-treatment values.

Murray & Grodinsky (1992) Experimental Protocol[7][8]

-

Objective: To determine the effects of famotidine, ranitidine, and a magnesium hydroxide/aluminum hydroxide antacid on gastric fluid pH in adult horses.

-

Animals: Five adult horses.

-

Design: Crossover design where each horse received all treatments.

-

Treatments:

-

Famotidine (0.5, 1.0, and 2.0 mg/kg)

-

Ranitidine (4.4 and 6.6 mg/kg)

-

Antacid with magnesium hydroxide (40 mg/mL) and aluminum hydroxide (45 mg/mL) in 120 mL and 180 mL doses.

-

-

Procedure:

-

A 16 French nasogastric feeding tube was placed for gastric fluid aspiration.

-

Basal gastric fluid pH was measured at 20-minute intervals for 6 hours to establish a baseline.

-

Treatments were administered via the nasogastric tube.

-

Gastric fluid was aspirated at 15-minute intervals for 6 hours post-administration.

-

The pH of the collected fluid was measured with a pH meter.

-

-

Data Analysis: The mean gastric fluid pH and the duration of pH elevation were compared among the different treatments.

Mandatory Visualizations

Signaling Pathways in Equine Gastric Acid Secretion

The secretion of hydrochloric acid by parietal cells in the equine stomach is a complex process regulated by multiple signaling molecules, including gastrin, histamine, and acetylcholine.[9][10][11] Aluminum hydroxide acts downstream of these pathways by neutralizing the secreted acid in the stomach lumen.

Caption: Gastric acid secretion pathways and the neutralizing action of aluminum hydroxide.

Experimental Workflow for Antacid Efficacy Assessment

The evaluation of an antacid's efficacy in a research setting follows a structured experimental workflow to ensure reliable and reproducible results.

Caption: Standardized workflow for conducting an equine antacid efficacy trial.

Concluding Remarks for the Scientific Audience

Aluminum hydroxide is a well-established antacid with a rapid onset of action for neutralizing gastric acid in horses.[12][13] However, its clinical utility for the treatment of EGUS is limited by its short duration of effect, necessitating frequent administration to maintain a therapeutic intragastric pH.[14] For drug development professionals, the challenge lies in formulating aluminum hydroxide-based products with extended-release properties to improve compliance and therapeutic outcomes. For researchers, further investigation into the dose-response relationship of aluminum hydroxide as a monotherapy and its potential synergistic effects with other gastroprotective agents would be of significant value to the field of equine gastroenterology.

References

- 1. Gastric Ulcers in Horses - Digestive System - MSD Veterinary Manual [msdvetmanual.com]

- 2. madbarn.com [madbarn.com]

- 3. Stomach (Gastric) Ulcers in Horses - Horse Owners - Merck Veterinary Manual [merckvetmanual.com]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. madbarn.com [madbarn.com]

- 6. vet.k-state.edu [vet.k-state.edu]

- 7. Parietal cell - Wikipedia [en.wikipedia.org]

- 8. Aluminum Hydroxide | Dog, Cat, Pet Medication | PetMD [petmd.com]

- 9. Aluminum Hydroxide | EquiMed - Horse Health Matters [equimed.com]

- 10. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. askavet.com [askavet.com]

- 12. Effect of aluminum hydroxide/magnesium hydroxide antacid and bismuth subsalicylate on gastric pH in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Sucralfate's Binding Affinity for Ulcerated Equine Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucralfate is a cytoprotective agent commonly used in equine medicine for the management of gastric ulcers. Its therapeutic effect is largely attributed to its ability to selectively adhere to ulcerated mucosa, forming a physical barrier against injurious substances such as gastric acid and pepsin. This technical guide provides an in-depth analysis of the binding affinity of sucralfate for ulcerated equine tissue. While direct quantitative data for equine tissue remains limited in publicly available literature, this document synthesizes existing knowledge from in vitro studies and research in other species to elucidate the mechanism of action and binding characteristics of sucralfate. It also presents detailed experimental protocols and conceptual signaling pathways to guide further research in this area.

Introduction

Equine Gastric Ulcer Syndrome (EGUS) is a prevalent condition in performance horses, significantly impacting their health and athletic capacity.[1][2] Sucralfate, a basic aluminum salt of sucrose octasulfate, serves as a cornerstone of therapy, particularly for glandular ulcers.[3][4] Unlike systemic acid-suppressing agents, sucralfate exerts its effect locally at the ulcer site.[1] In the acidic environment of the stomach (pH < 4), sucralfate undergoes polymerization and cross-linking to form a viscous, sticky gel.[5] This activated form of sucralfate then adheres to the ulcer crater, acting as a protective "bandage."[5][6] This guide explores the specifics of this binding mechanism, the factors influencing it, and the downstream cellular effects that contribute to ulcer healing.

Mechanism of Sucralfate Binding

The selective binding of sucralfate to ulcerated tissue is a key feature of its therapeutic action. This affinity is driven by an electrostatic interaction between the negatively charged sucralfate polyanions and positively charged proteins, such as albumin and fibrinogen, which are abundant in the proteinaceous exudate of ulcer craters.[5] This interaction forms a physical barrier that shields the ulcer from the corrosive actions of gastric acid, pepsin, and bile salts.[5]

Factors Influencing Binding Affinity

Several factors are critical in modulating the binding affinity of sucralfate:

-

pH: An acidic environment is essential for the activation of sucralfate. At a pH below 4, the aluminum hydroxide in the sucralfate molecule reacts with gastric acid, leading to the formation of a sticky, viscous polymer that is capable of binding to the ulcer.[5]

-

Protein Content of the Ulcer Bed: The high concentration of positively charged proteins in the ulcer exudate provides a strong electrostatic attraction for the negatively charged sucralfate polymer.[5]

-

Presence of Pepsin and Bile Acids: Sucralfate not only forms a physical barrier but also directly interacts with and inactivates pepsin and adsorbs bile acids, further protecting the ulcerated tissue from enzymatic and chemical damage.[5][8]

Quantitative Data on Sucralfate Binding (Non-Equine Studies)

The following table summarizes the available data from non-equine studies that provide a quantitative or semi-quantitative assessment of sucralfate's binding characteristics. It is important to note that these values may not be directly extrapolated to the equine model but serve as a valuable reference for understanding the binding phenomenon.

| Species | Tissue/Model | Method | Key Findings | Reference |

| Human | Gastric Ulcer Tissue | Chemical determination of aluminum and sulfated disaccharide post-gastrectomy | 6-7 times more sucralfate in ulcerated mucosa compared to non-ulcerated mucosa.[7] | [7] |

| In Vitro | Taurodeoxycholate (TDC) Binding Assay | LC-MS/MS detection of free TDC after incubation with sucralfate | pH- and concentration-dependent binding of sucralfate to bile acids, with greater binding at lower pH.[9] | [9] |

| In Vitro | Bovine Serum Albumin (BSA) Binding Assay | Quantification of free protein after incubation with sucralfate | Binding is dependent on sucralfate dose, BSA concentration, incubation time, and pH.[10] | [10] |

Experimental Protocols for Assessing Sucralfate Binding Affinity

While specific protocols for equine tissue are not published, the following detailed methodologies are adapted from established in vitro assays and can serve as a template for future research in this area.

In Vitro Binding Assay Using Ulcerated Equine Gastric Tissue Explants

This protocol describes a hypothetical experiment to quantify the binding of sucralfate to ulcerated equine gastric tissue.

Objective: To determine the binding affinity (e.g., Kd) of sucralfate to ex vivo ulcerated equine gastric mucosal tissue.

Materials:

-

Fresh equine gastric tissue with endoscopically confirmed ulcers (obtained from abattoir or ethically sourced).

-

Normal (non-ulcerated) equine gastric tissue as a control.

-

Sucralfate powder.

-

Radiolabeled sucralfate (e.g., ¹⁴C-sucralfate) for quantification.

-

Simulated Gastric Fluid (SGF), pH 2.0.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Scintillation counter.

-

Tissue punch for obtaining uniform tissue samples.

Methodology:

-

Tissue Preparation:

-

Immediately after collection, wash the gastric tissues with cold PBS.

-

Using a tissue punch, obtain uniform circular sections (e.g., 8 mm diameter) from both ulcerated and non-ulcerated regions.

-

Store the tissue sections in cold PBS on ice until use.

-

-

Sucralfate Solution Preparation:

-

Prepare a stock solution of radiolabeled sucralfate in SGF (pH 2.0).

-

Perform serial dilutions to obtain a range of concentrations for the binding assay (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/mL).

-

-

Binding Assay:

-

Place individual tissue sections (ulcerated and non-ulcerated) into separate wells of a 24-well plate.

-

Add a fixed volume of the sucralfate solutions at different concentrations to the wells.

-

Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes) with gentle agitation.

-

Following incubation, carefully remove the tissue sections and wash them three times with cold PBS to remove any unbound sucralfate.

-

Place each tissue section into a scintillation vial.

-

Add scintillation cocktail and quantify the amount of bound radiolabeled sucralfate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of sucralfate bound per unit area of tissue.

-

Plot the amount of bound sucralfate against the concentration of sucralfate.

-

Perform Scatchard analysis or use non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

-

Compare the binding affinity between ulcerated and non-ulcerated tissue.

-

Signaling Pathways and Cellular Mechanisms

Sucralfate's therapeutic effects extend beyond the formation of a physical barrier. It also stimulates endogenous protective mechanisms within the gastric mucosa.

Stimulation of Prostaglandin Synthesis

Sucralfate has been shown to increase the local production of prostaglandin E2 (PGE2).[11] Prostaglandins play a crucial role in maintaining mucosal integrity by:

-

Stimulating mucus and bicarbonate secretion.

-

Increasing mucosal blood flow.

-

Promoting epithelial cell proliferation.

Caption: Sucralfate-induced Prostaglandin E2 Signaling Pathway.

Interaction with Growth Factors

Sucralfate can bind to and concentrate growth factors, such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), at the ulcer site. This localization of growth factors enhances their mitogenic and migratory effects on epithelial cells, thereby accelerating the re-epithelialization and healing of the ulcer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments to characterize sucralfate's binding affinity and the relationship between its physicochemical properties and therapeutic actions.

Caption: Experimental Workflow for Assessing Sucralfate's Binding and Action.

Conclusion

Sucralfate's therapeutic efficacy in treating equine gastric ulcers is intrinsically linked to its high binding affinity for ulcerated tissue. While direct quantitative data in horses is a recognized knowledge gap, the existing body of research provides a strong qualitative and mechanistic understanding of this process. The electrostatic interaction between activated sucralfate and the protein-rich ulcer bed, facilitated by the acidic gastric environment, is the primary driver of its selective adherence. Further research, employing methodologies such as the in vitro tissue binding assays outlined in this guide, is warranted to precisely quantify the binding kinetics of sucralfate in ulcerated equine tissue. A deeper understanding of these parameters will aid in the optimization of existing therapeutic regimens and the development of novel cytoprotective agents for the management of Equine Gastric Ulcer Syndrome.

References

- 1. madbarn.com [madbarn.com]

- 2. Effect of omeprazole and sucralfate on gastrointestinal injury in a fasting/NSAID model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric Ulcers in Horses - Digestive System - Merck Veterinary Manual [merckvetmanual.com]

- 4. bohrium.com [bohrium.com]

- 5. madbarn.ca [madbarn.ca]

- 6. Sucralfate for horses: Learn how it works & the best way to feed it [abler.com]

- 7. Selective binding of sucralfate to gastric ulcer in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Omeprazole and Sucralfate in Equine Gastric Disease - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 9. US9989519B1 - Method for determining in vitro bioequivalence of a sucralfate suspension sample to a sucralfate suspension reference listed drug (RLD) - Google Patents [patents.google.com]

- 10. complexgenerics.org [complexgenerics.org]

- 11. vettimes.com [vettimes.com]

The Influence of Diet on Gastric pH in Thoroughbred Racehorses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical relationship between dietary management and gastric pH in Thoroughbred racehorses. Understanding this interplay is paramount for developing effective nutritional strategies and therapeutic interventions to mitigate the high prevalence of Equine Gastric Ulcer Syndrome (EGUS) in this elite athletic population. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying physiological mechanisms.

Core Principles of Gastric pH Regulation in the Equine Stomach

The equine stomach is a dynamic environment with distinct physiological regions. The proximal portion, the squamous mucosa, is non-glandular and lacks the protective mechanisms of the glandular mucosa in the distal stomach, which secretes hydrochloric acid (HCl) and protective mucus. Consequently, the squamous mucosa is highly susceptible to acid injury, a primary factor in the development of EGUS. Gastric pH in horses is in a constant state of flux, influenced by factors such as feeding, fasting, and exercise.

The Impact of Dietary Composition on Gastric pH

Dietary composition is a cornerstone of managing gastric pH in Thoroughbred racehorses. The type and quantity of feedstuffs directly influence the acidity of the gastric environment through several mechanisms, including buffering capacity, saliva production, and the production of volatile fatty acids (VFAs).

Forage versus Concentrate Diets

The ratio of forage to concentrate in the diet is a critical determinant of gastric health. High-forage diets are generally associated with a more stable and higher gastric pH, while high-concentrate diets can lead to a more acidic environment.

-

Forage: The physical nature of forage, such as hay and pasture, requires extensive chewing, which stimulates the production of saliva. Saliva is rich in bicarbonate and acts as a natural buffer, helping to neutralize gastric acid. Continuous forage intake provides a physical mat in the stomach, which can help prevent acid from splashing onto the sensitive squamous mucosa during exercise.

-

Concentrates: High-starch and sugar concentrates, commonly fed to racehorses to meet their high energy demands, are rapidly fermented in the stomach, leading to the production of VFAs such as lactic acid, which can contribute to a decrease in gastric pH.[1] Large concentrate meals also require less chewing time, resulting in lower saliva production and reduced buffering capacity.[2]

The Role of Forage Type: Alfalfa as a Key Modulator

The type of forage provided can have a significant impact on gastric pH, primarily due to differences in buffering capacity. Alfalfa hay, in particular, has been shown to be an effective buffer of stomach acid.

Alfalfa is rich in calcium and protein, which contribute to its superior buffering capacity compared to grass hays like bromegrass or coastal Bermuda grass.[3][4] Studies have demonstrated that incorporating alfalfa into the diet can lead to a higher gastric pH and a reduction in the severity of gastric ulcers.[3]

Quantitative Data on the Effect of Diet on Gastric pH

The following tables summarize quantitative data from key studies investigating the impact of different dietary regimens on gastric pH in horses.

Table 1: Effect of Feeding Status on 24-Hour Gastric pH

| Feeding Protocol | Median 24-hour Gastric pH | Reference |

| Unfed (Fasted) | 1.55 | [5] |

| Fed (Free-access Timothy Hay) | 3.1 | [5] |

Table 2: Comparison of Gastric pH with Different Forage Types

| Diet | Mean Gastric pH (First 5 hours post-feeding) | Reference |

| Alfalfa Hay-Grain | Significantly higher than Bromegrass Hay | [6] |

| Bromegrass Hay | Lower than Alfalfa Hay-Grain | [6] |

Table 3: Influence of Diet on Gastric Juice VFA Concentrations

| Diet | Acetic Acid | Propionic Acid | Isovaleric Acid |

| Alfalfa Hay-Grain | Significantly higher | Significantly higher | Significantly higher |

| Bromegrass Hay | Lower | Lower | Lower |

| Reference | [6] | [6] | [6] |

Experimental Protocols for Gastric pH Assessment

Accurate measurement of gastric pH is essential for research in this field. Several methodologies have been developed and validated for use in equine studies.

Continuous 24-Hour Intragastric pH Monitoring

This protocol provides a detailed overview of the methodology for continuous 24-hour gastric pH monitoring in horses.

Objective: To continuously measure the pH of the gastric contents over a 24-hour period to assess the effects of diet and other interventions.

Materials:

-

Indwelling pH electrode with a data logger

-

Endoscope

-

Sedatives (as required)

-

Specially designed nasogastric tube for probe placement

Procedure:

-

Animal Preparation: Horses are typically fasted for a specified period (e.g., 12-16 hours) prior to probe placement to ensure the stomach is empty.

-

Probe Placement: The pH probe is passed through the nasal passages, down the esophagus, and into the stomach. The final position of the electrode in the desired region of the stomach (e.g., near the margo plicatus) is confirmed via endoscopy.

-

Data Collection: The data logger is activated to record pH readings at predetermined intervals (e.g., every 4 seconds to every 6 minutes) for the entire 24-hour period.[5][6]

-

Feeding and Management: During the monitoring period, horses are housed and fed according to the specific experimental design (e.g., ad libitum hay, intermittent concentrate meals).

-

Data Analysis: The collected data is downloaded and analyzed to determine key parameters such as mean pH, median pH, and the percentage of time the pH is above or below a certain threshold (e.g., pH 4).

Gastric Cannulation for Direct Sampling

For more direct access to gastric contents, a gastric cannula can be surgically implanted.

Objective: To obtain discrete samples of gastric fluid for pH and VFA analysis at specific time points.

Procedure:

-

Surgical Implantation: A cannula is surgically placed into the stomach of the horse.

-

Sample Collection: At designated times relative to feeding, a sample of gastric fluid is aspirated through the cannula.

-

Analysis: The pH of the collected fluid is immediately measured using a calibrated pH meter. Aliquots can also be preserved for later analysis of VFA concentrations using gas chromatography.[6]

Signaling Pathways and Visualizations

The regulation of gastric acid secretion is a complex process involving hormonal and neural pathways. The primary hormone responsible for stimulating acid secretion is gastrin.[7][8]

Hormonal Regulation of Gastric Acid Secretion

Dietary components can influence the release of gastrin, which in turn stimulates parietal cells in the glandular mucosa to secrete HCl.

Caption: Hormonal pathway of diet-induced gastric acid secretion.

Experimental Workflow for Gastric pH Monitoring

The following diagram illustrates a typical workflow for an experiment investigating the impact of diet on gastric pH.

Caption: A typical experimental workflow for gastric pH studies.

Conclusion

The intricate relationship between diet and gastric pH is a critical area of study for optimizing the health, welfare, and performance of Thoroughbred racehorses. A thorough understanding of how different dietary components and feeding strategies modulate the gastric environment is essential for the development of evidence-based nutritional recommendations and novel therapeutic approaches to combat EGUS. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals dedicated to advancing equine gastric health.

References

- 1. Gut health of horses: effects of high fibre vs high starch diet on histological and morphometrical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Associative Effects between Forages and Concentrates on In Vitro Fermentation of Working Equine Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fibre‐ vs. cereal grain‐based diet: Which is better for horse welfare? Effects on intestinal permeability, muscle characteristics and oxidative status in horses reared for meat production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of 24-h gastric pH using an indwelling pH electrode in horses unfed, fed and treated with ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. madbarn.com [madbarn.com]

- 8. ker.com [ker.com]

Etiology of Squamous Versus Glandular Ulcers in Sport Horses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equine Gastric Ulcer Syndrome (EGUS) is a prevalent condition in sport horses, significantly impacting health, welfare, and performance. This technical guide provides a comprehensive examination of the distinct etiologies of the two primary forms of EGUS: Equine Squamous Gastric Disease (ESGD) and Equine Glandular Gastric Disease (EGGD). While both fall under the umbrella of gastric ulceration, their underlying pathophysiologies, risk factors, and mechanisms of injury are fundamentally different. This document synthesizes current research to provide a detailed understanding for professionals engaged in equine health research and the development of novel therapeutic and preventative strategies.

Introduction

The equine stomach is anatomically and physiologically divided into two distinct regions: the proximal squamous (non-glandular) mucosa and the distal glandular mucosa.[1] The squamous mucosa, covering approximately the upper third of the stomach, is an extension of the esophagus and lacks the inherent protective mechanisms against acid found in the glandular region.[2][3] The glandular mucosa, which comprises the lower two-thirds of the stomach, is responsible for producing hydrochloric acid, pepsin, and protective factors such as mucus and bicarbonate.[1][3] This fundamental difference in mucosal defense dictates the distinct etiologies of squamous and glandular ulceration.

Equine Squamous Gastric Disease (ESGD)

The etiology of ESGD is primarily attributed to prolonged exposure of the vulnerable squamous mucosa to injurious gastric contents, including hydrochloric acid, pepsin, bile acids, and volatile fatty acids (VFAs).[4][5]

Pathophysiology

The primary mechanism of injury in ESGD is direct acid insult.[6] The squamous mucosa has a limited capacity to buffer or protect against low pH.[2] Damage occurs in a time and dose-dependent manner when the gastric fluid pH drops below 4.0.[7] This exposure leads to cellular acidification, inflammation, erosion, and eventual ulceration.[6]

Intense exercise is a major contributing factor to ESGD in sport horses.[8][9] Increased intra-abdominal pressure during exercise compresses the stomach, causing a "splashing" effect of the acidic contents from the glandular region onto the proximal squamous mucosa.[8][9][10] This is exacerbated in horses exercising with an empty stomach.[9] Exercise can also delay gastric emptying, prolonging the exposure of the squamous mucosa to acid.[11][12]

Dietary factors play a crucial role in the development of ESGD.[6][13][14] High-concentrate, low-forage diets contribute to a more acidic gastric environment.[9][11] The fermentation of starches and sugars in concentrates produces VFAs, which can further damage the squamous epithelium.[9][11] Conversely, a constant intake of forage provides a physical mat that helps to absorb and buffer gastric acid, while the associated saliva production, rich in bicarbonate, also aids in neutralization.[2][4] Intermittent feeding or fasting leads to an empty stomach, increasing the risk of acid splash during exercise and direct acid contact with the unprotected mucosa.[4][11]

Stress, often associated with training, competition, and transport, is also implicated in ESGD, likely through its influence on feeding behavior and physiological responses that can increase gastric acid secretion.[14][15][16]

Quantitative Data: Prevalence and Risk Factors for ESGD

The prevalence of ESGD is notably high in athletic horse populations. The following tables summarize key quantitative data from various studies.

Table 1: Prevalence of Equine Squamous Gastric Disease (ESGD) in Sport Horses

| Horse Population | Prevalence of ESGD | Citation(s) |

| Thoroughbred Racehorses (in training) | 80-100% | [5][17] |

| Standardbred Racehorses (in training) | 44-87% | [17] |

| Endurance Horses (competing) | Up to 93% | [5] |

| Show/Sport Horses | 30-58% | [18] |

| Polo Horses | 54% (Grade ≥ 1) | [11] |

Table 2: Risk Factors for Equine Squamous Gastric Disease (ESGD) with Odds Ratios (OR)

| Risk Factor | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation(s) |

| Exercise ≤ 270 minutes/week (vs. >270 min/week) | 32.8 | 6.9 - 155.9 | [11] |

| Absence of NSAID use | 15.4 | 1.9 - 124.8 | [11] |

| Reduction in grass availability (no additional forage) | 10.55 | 1.78 - 62.71 | [19] |

| Body Condition Score ≥7/9 (vs. 6/9) | 4.44 | 1.43 - 13.75 | [19] |

Equine Glandular Gastric Disease (EGGD)

The etiology of EGGD is less well understood than that of ESGD and is thought to involve a breakdown of the normally robust mucosal defense mechanisms rather than primary acid injury.[17][19]

Pathophysiology

The glandular mucosa is equipped with several protective mechanisms, including a mucus-bicarbonate layer, adequate mucosal blood flow, and the production of prostaglandins.[10] It is hypothesized that EGGD results from a failure of these defenses, rendering the mucosa susceptible to damage from the acidic environment it is designed to withstand.[19]

Inflammation appears to be a key component of EGGD.[20] Histopathological studies have revealed inflammatory infiltrates in the glandular mucosa, even in areas that appear grossly normal.[20] This suggests that EGGD may be an inflammatory condition, with ulceration being a secondary consequence.

Stress is considered a significant risk factor for EGGD.[15][20][21] The exact mechanisms by which stress contributes to glandular disease are still under investigation but may involve alterations in mucosal blood flow, prostaglandin synthesis, and immune function.[8]

The role of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in spontaneous EGGD at therapeutic doses is controversial.[10][22][23] While high doses of NSAIDs can induce glandular lesions, their role in the development of naturally occurring EGGD is less clear.[22][23] Some studies have not found a significant association between NSAID use and EGGD in racehorses.[8] NSAIDs inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that are crucial for mucosal defense.[10] However, studies have not consistently shown a decrease in prostaglandin levels in the glandular mucosa following NSAID administration.[8]

The involvement of bacteria, such as Helicobacter, in EGGD is not well-supported by current evidence.[24]

Quantitative Data: Prevalence and Risk Factors for EGGD

The prevalence of EGGD is also significant in sport horses, and in some populations, it is more common than ESGD.

Table 3: Prevalence of Equine Glandular Gastric Disease (EGGD) in Sport Horses

| Horse Population | Prevalence of EGGD | Citation(s) |

| Thoroughbred Racehorses | Up to 65% | [17] |

| Sport Horses | Up to 64% | [18] |

| Leisure Horses | 54% | [18] |

| Polo Horses | 69% (Grade ≥ 1) | [11] |

| Endurance Horses (competing) | 27-33% | [17] |

Table 4: Risk Factors for Equine Glandular Gastric Disease (EGGD) with Odds Ratios (OR)

| Risk Factor | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation(s) |

| Not being stabled | 5.032 | 1.004 - 21.405 | [6] |

| < 2 hours of grazing daily | 4.636 | 1.684 - 31.435 | [6] |

| Presence of ESGD | 3.38 | 1.73 - 6.61 | [19] |

| Age >14 years (vs. 3-4 years) | 2.93 | 1.23 - 6.97 | [19] |

| Dental score >0/2 | 2.30 | 1.08 - 4.88 | [19] |

| Concentrate consumption at < 2 kg/meal | 2.095 | 1.599 - 7.333 | [6] |

Experimental Protocols

Gastroscopy

-

Objective: To visually examine the squamous and glandular mucosa of the stomach for the presence and severity of ulceration.

-

Methodology:

-

Patient Preparation: Horses are fasted for a minimum of 12-16 hours and water is withheld for 2-4 hours prior to the procedure to ensure the stomach is empty for clear visualization.[16][25][26][27] A muzzle may be applied to prevent ingestion of bedding.[27]

-

Sedation: The horse is sedated to facilitate safe passage of the endoscope.[16][27][28]

-

Procedure: A 3-meter flexible video endoscope is passed through the ventral meatus of the nasal passage, into the pharynx, and down the esophagus into the stomach.[16][28][29] The stomach is insufflated with air to distend the mucosal surfaces for thorough examination.[27][28] The squamous and glandular regions, including the margo plicatus and pylorus, are systematically evaluated.[16]

-

Scoring: Lesions in the squamous mucosa are typically graded on a 0-4 scale, such as the Equine Gastric Ulcer Council (EGUC) scoring system.[28] There is currently no universally accepted grading system for glandular lesions, which are often described based on their appearance and location.[18]

-

Gastric pH Measurement in Exercising Horses

-

Objective: To measure the pH of the gastric contents in the proximal stomach during exercise to investigate the "acid splash" theory.

-

Methodology:

-

Instrumentation: A specialized pH electrode is passed via a nasogastric tube and positioned in the proximal stomach near the squamous mucosa.[30][31] Wireless pH monitoring capsules that can be clipped to the gastric mucosa are also being investigated.[32]

-

Procedure: Horses are exercised on a treadmill at various gaits (walk, trot, canter/gallop).[9][30] Gastric pH is continuously recorded before, during, and after the exercise period.[9][30]

-

Data Analysis: The pH data is analyzed to determine the extent and duration of acid exposure to the squamous mucosa during different phases of exercise.[30]

-

Histopathology of Gastric Biopsies

-

Objective: To microscopically examine gastric mucosal tissue to characterize the nature and extent of inflammation and cellular changes associated with ulceration.

-

Methodology:

-

Sample Collection: Biopsy samples of the gastric mucosa are obtained endoscopically using biopsy forceps passed through the working channel of the endoscope.[3][28]

-

Sample Processing: The collected tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).[3][24] Special stains may be used to identify specific cell types or microorganisms.[24]

-

Evaluation: A pathologist evaluates the slides for architectural changes, the presence and type of inflammatory cell infiltrates (e.g., neutrophils, lymphocytes, plasma cells), evidence of hemorrhage, and the depth of injury.[3][33]

-

Prostaglandin E2 (PGE2) Assay

-

Objective: To quantify the concentration of PGE2, a key protective prostaglandin, in gastric mucosal tissue.

-

Methodology:

-

Sample Collection and Preparation: Gastric mucosal biopsies are collected and immediately frozen in liquid nitrogen or stored at -80°C. The tissue is then homogenized.[7]

-

Assay: A commercially available equine-specific Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit is used to measure the concentration of PGE2 in the tissue homogenate.[7][34]

-

Data Analysis: The results are typically expressed as pg of PGE2 per mg of tissue protein.

-

Signaling Pathways and Logical Relationships

Etiology of Equine Squamous Gastric Disease (ESGD)

Caption: Etiological pathways leading to Equine Squamous Gastric Disease (ESGD).

Etiology of Equine Glandular Gastric Disease (EGGD)

Caption: Proposed etiological pathways for Equine Glandular Gastric Disease (EGGD).

Experimental Workflow for Investigating EGUS

Caption: A typical experimental workflow for investigating Equine Gastric Ulcer Syndrome.

Conclusion

The etiologies of squamous and glandular gastric ulcers in sport horses are distinct and necessitate different approaches for prevention and treatment. ESGD is primarily a disease of acid hyper-exposure to a vulnerable mucosa, driven by modern management practices such as intense exercise and high-concentrate feeding. In contrast, EGGD appears to be a more complex inflammatory condition resulting from a failure of the intrinsic mucosal defense mechanisms, with stress playing a significant role. A thorough understanding of these differing pathophysiologies is paramount for the development of targeted and effective therapeutic interventions and management strategies to mitigate the impact of EGUS in equine athletes. Further research is warranted to fully elucidate the intricate mechanisms underlying EGGD.

References

- 1. Effect of diet composition on glandular gastric disease in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sucrose concentration in blood: a new method for assessment of gastric permeability in horses with gastric ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrointestinal biopsy in the horse: overview of collection, interpretation, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction and maintenance of gastric ulceration in horses in simulated race training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vettimes.com [vettimes.com]

- 6. scilit.com [scilit.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Equine glandular gastric disease: prevalence, impact and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ker.com [ker.com]

- 11. Prevalence of and risk factors for equine glandular and squamous gastric disease in polo horses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. madbarn.com [madbarn.com]

- 13. researchgate.net [researchgate.net]

- 14. ker.com [ker.com]

- 15. equimanagement.com [equimanagement.com]

- 16. Equine gastroscopy: a complete perspective - Veterinary Practice [veterinary-practice.com]

- 17. madbarn.ca [madbarn.ca]

- 18. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 19. researchgate.net [researchgate.net]

- 20. Equine Gastric Ulcer Syndrome: An Update on Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbflaneshorse.com [nbflaneshorse.com]

- 24. researchgate.net [researchgate.net]

- 25. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 26. Gastroscopy Preparation | Total Equine Veterinary Associates [totalequinevets.com]

- 27. Gastroscopy | North Bridge Equine [northbridgeequine.com]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

- 29. brandonequine.com [brandonequine.com]

- 30. avmajournals.avma.org [avmajournals.avma.org]

- 31. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 32. ker.com [ker.com]

- 33. researchgate.net [researchgate.net]

- 34. avmajournals.avma.org [avmajournals.avma.org]

Preclinical Profile of Sucralfate for Equine Hindgut Acidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Equine hindgut acidosis is a significant metabolic disorder stemming from the rapid fermentation of excess carbohydrates in the large intestine. This condition leads to a cascade of deleterious events, including a drop in pH, microbial dysbiosis, mucosal inflammation, and increased intestinal permeability, which can culminate in systemic conditions such as laminitis. While sucralfate, a sucrose sulfate-aluminum complex, is established in the management of equine gastric ulcer syndrome (EGUS), its preclinical evidence for efficacy specifically in diet-induced hindgut acidosis is limited. Its use in this context is largely extrapolated from its known mechanisms of action and its application in other forms of intestinal inflammation, such as NSAID-induced colitis.

This technical guide synthesizes the available preclinical data on sucralfate relevant to the equine hindgut, details the pathophysiology of hindgut acidosis, and provides experimental context for the evaluation of potential therapeutic agents. The information presented herein is intended to provide a comprehensive overview for researchers and professionals in drug development.

Pathophysiology of Equine Hindgut Acidosis

Hindgut acidosis is initiated by an overload of non-structural carbohydrates (NSC), such as starch and fructans, reaching the hindgut. This leads to a rapid proliferation of lactic acid-producing bacteria, primarily Streptococcus spp., and a subsequent drop in pH.[1] The acidic environment is detrimental to the cellulolytic bacteria that are essential for normal fiber fermentation.[1][2]

This dysbiosis and decrease in pH have several key pathological consequences:

-

Epithelial Barrier Dysfunction: The acidic environment and microbial shifts damage the intestinal epithelial lining, increasing its permeability.

-

Endotoxemia: The death of Gram-negative bacteria releases lipopolysaccharide (LPS), an endotoxin, from their cell walls.[3] Due to the compromised mucosal barrier, LPS can translocate into the bloodstream, triggering a systemic inflammatory response.[3]

-

Inflammatory Cascade: LPS binds to Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, initiating a signaling cascade that activates transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[4][5] This leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which perpetuate the inflammatory response.[6][7]

Signaling Pathway in Hindgut Acidosis

Proposed Mechanisms of Action of Sucralfate in the Hindgut

While direct evidence in equine hindgut acidosis is lacking, the known cytoprotective mechanisms of sucralfate suggest several ways it could be beneficial.

-

Mucosal Adherence and Barrier Formation: In an acidic environment, sucralfate polymerizes to form a viscous, adherent paste that binds to ulcerated mucosa, creating a protective barrier against injurious agents like acid and bacterial toxins.[8][9]

-

Stimulation of Protective Factors: Sucralfate has been shown to increase the local production of prostaglandin E2 (PGE2) and epidermal growth factor (EGF).[8][10]

-

Binding of Growth Factors: Sucralfate can bind to growth factors like EGF and concentrate them at the site of injury, further promoting tissue repair.[10]

Potential Therapeutic Pathways of Sucralfate

Preclinical Data on Sucralfate in an Equine Model of Gastrointestinal Injury

To date, the most relevant preclinical study investigating sucralfate's effect on the equine lower gastrointestinal tract was conducted by Bishop et al. (2021). This study used a model of fasting and NSAID (flunixin meglumine) administration to induce gastrointestinal injury, rather than a diet-induced acidosis model. However, it provides valuable quantitative data and a detailed experimental protocol.

Experimental Protocol: Bishop et al. (2021)

A randomized crossover design was employed with 14 healthy adult horses.

-

Baseline Assessment: Gastroscopy and abdominal ultrasound were performed to establish baseline scores for equine squamous gastric disease (ESGD), equine glandular gastric disease (EGGD), and right dorsal colon wall thickness.

-

Treatment Groups:

-

Sucralfate: 20 mg/kg, administered orally every 8 hours.

-

Omeprazole: 1 mg/kg, administered orally every 24 hours.

-

-

Injury Induction: Horses underwent a feed-fasting and NSAID (flunixin meglumine) protocol concurrently with the assigned treatment.

-

Post-Treatment Assessment: Gastroscopy and abdominal ultrasound were repeated to assess changes in gastric and colonic parameters.

-

Washout Period: A minimum 8-week washout period was allowed between treatments.

-

Crossover: Horses received the alternate treatment and the injury induction protocol was repeated.

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize the key findings from the Bishop et al. (2021) study.

Table 1: Gastric Ulcer Scores (Median; Interquartile Range)

| Treatment | Equine Squamous Gastric Disease (ESGD) Score (Post-Treatment) | Equine Glandular Gastric Disease (EGGD) Score (Post-Treatment) |

| Sucralfate | 4 (3, 4) | 3 (2.25, 3) |

| Omeprazole | 2 (2, 3) | 1 (1, 1) |

P-value for treatment effect on ESGD scores = 0.05 P-value for treatment effect on EGGD scores < 0.001

Table 2: Right Dorsal Colon Wall Thickness (Median; Interquartile Range)

| Treatment | Change in Colon Wall Thickness (cm) from Baseline to Post-Treatment |

| Sucralfate | Increased |

| Omeprazole | No significant change |

A statistically significant increase in right dorsal colon wall thickness was observed in the sucralfate group.

The results of this study suggest that in a model of fasting and NSAID-induced injury, omeprazole was superior to sucralfate in mitigating gastric lesions.[14] Notably, horses treated with sucralfate showed an increase in right dorsal colon wall thickness, a finding the authors suggested warrants further investigation into the interaction between sucralfate and NSAIDs in the equine hindgut.[13]

Experimental Protocols for Inducing Hindgut Acidosis

While the Bishop et al. (2021) study provides a protocol for NSAID-induced injury, a more relevant model for studying hindgut acidosis involves dietary manipulation.

General Protocol for Induction of Subclinical Hindgut Acidosis:

-

Subjects: Healthy adult horses with no history of gastrointestinal disease.

-

Dietary Challenge: A high-starch or high-fructan meal is administered. Common methods include:

-

Starch Overload: Providing a large meal of a high-starch concentrate (e.g., corn, barley) at a rate that exceeds the small intestine's digestive capacity (typically >2 g of starch per kg of body weight per meal).[15]

-

Fructan Overload: Administering oligofructose via nasogastric tube.

-

-

Monitoring:

-

Fecal pH: While not a direct measure of hindgut pH, a drop in fecal pH can be indicative of acidosis.[16]

-

Blood Lactate: Systemic absorption of lactic acid can lead to elevated blood lactate levels.

-

Endotoxin Markers: Measurement of plasma LPS or LPS-binding protein (LBP) can indicate increased intestinal permeability and endotoxemia.[17]

-

Clinical Signs: Monitoring for signs of colic, diarrhea, and laminitis.

-

Discussion and Future Directions

The available preclinical evidence for the use of sucralfate in equine hindgut acidosis is indirect and limited. While its mechanisms of action are theoretically beneficial for protecting and healing an inflamed and ulcerated hindgut mucosa, there is a clear lack of controlled studies in a diet-induced acidosis model.

The findings of Bishop et al. (2021) raise important questions about the use of sucralfate in the context of NSAID-induced colitis, suggesting a potential for adverse interactions that requires further investigation.[13] It is crucial to note that this model may not be representative of the pathophysiology of diet-induced hindgut acidosis.

Future research should focus on:

-

Controlled studies of sucralfate in a diet-induced equine hindgut acidosis model. Such studies should include quantitative measures of mucosal integrity, inflammation (e.g., cytokine expression in mucosal biopsies), and systemic endotoxemia.

-

In vitro studies using equine colonic epithelial cell cultures to directly assess the effects of sucralfate on cell viability, barrier function, and inflammatory responses in an acidic and/or LPS-challenged environment.

-

Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen of sucralfate for reaching and acting within the equine hindgut.

References

- 1. Time-Released Hindgut Buffer for Horses with Subclinical Acidosis - ETHAG : Vet : Spurs [spurs.co.nz]

- 2. researchgate.net [researchgate.net]

- 3. How Acidosis Triggers Hoof Inflammation in the Horse - H Bradshaws [hbradshaws.co.uk]

- 4. RAPID COMMUNICATION: TLR4 expressed but with reduced functionality on equine B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endotoxin-induced activation of equine platelets: evidence for direct activation of p38 MAPK pathways and vasoactive mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biomarkers of Intestinal Injury in Colic [mdpi.com]

- 8. Mid-Atlantic Equine Medical Center | Ringoes NJ Equine Vet [midatlanticequine.com]

- 9. hblb.org.uk [hblb.org.uk]

- 10. Epidermal growth factor in the gastroprotective and ulcer-healing actions of sucralfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Omeprazole and Sucralfate in Equine Gastric Disease - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 14. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 15. ker.com [ker.com]

- 16. ehq.com.au [ehq.com.au]

- 17. ker.com [ker.com]

Unveiling the Molecular Dance: An In-Depth Technical Guide to the In Vitro Interactions Between Sucralfate and Pepsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core molecular interactions between sucralfate and pepsin observed in vitro. Sucralfate, a complex of aluminum hydroxide and sulfated sucrose, is a widely used therapeutic agent for peptic ulcer disease. Its efficacy is, in part, attributed to its direct interaction with pepsin, a primary aggressive factor in the gastric environment. Understanding the nuances of this interaction at a molecular level is paramount for the development of more effective gastroprotective therapies. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing their interaction, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Sucralfate-Pepsin Interaction

The interaction between sucralfate and pepsin is multifaceted, involving both adsorption and inhibition of enzymatic activity. The extent of this interaction is significantly influenced by the pH of the surrounding medium. Below is a summary of the available quantitative data from in vitro studies.

| Parameter | Sucralfate Concentration | Initial pH of Gastric Juice | Result | Reference |

| Peptic Activity | 10 mg/mL | 1.5 | No decrease in peptic activity of the supernatant. Sucralfate forms a viscous gel. | |

| Peptic Activity | 10 mg/mL | > 2.0 | Progressive decrease in peptic activity to a nadir of 65% of the control value (when measured at pH 2.2). | |

| Peptic Activity at Ambient pH | 10 mg/mL | > 2.0 (up to 4.1) | Peptic activity was reduced to only 25% of the control value due to the combined effect of pepsin adsorption and the pH-dependent decline in pepsin activity. | |

| Peptic Activity Inhibition | Not Specified | Not Specified | Sucralfate inhibits pepsin activity in gastric juice by 32%. | |

| Pepsin Adsorption | Not Specified | Not Specified | The suspended form of sucralfate strongly adsorbs pepsin. The paste form also adsorbs pepsin, but to a more limited extent. |

Experimental Protocols

A fundamental method for quantifying the interaction between sucralfate and pepsin is the in vitro pepsin activity inhibition assay. The following protocol is based on the well-established Anson method for determining pepsin activity, which utilizes hemoglobin as a substrate.

Protocol: In Vitro Pepsin Activity Inhibition Assay with Sucralfate

1. Objective:

To determine the inhibitory effect of sucralfate on the proteolytic activity of pepsin in vitro.

2. Principle:

Pepsin digests a hemoglobin substrate, releasing tyrosine and tryptophan-containing peptides that are soluble in trichloroacetic acid (TCA). The concentration of these peptides can be measured spectrophotometrically at 280 nm. The presence of sucralfate is expected to reduce the amount of soluble peptides, indicating inhibition of pepsin activity.

3. Materials and Reagents:

-

Pepsin (porcine gastric mucosa)

-

Sucralfate

-

Hemoglobin (bovine)

-

Hydrochloric Acid (HCl)

-

Trichloroacetic Acid (TCA)

-

Spectrophotometer

-

Water bath

-

Centrifuge

-

pH meter

-

Test tubes

-

Pipettes

4. Reagent Preparation:

-

0.01 N HCl: Prepare by diluting a stock solution of HCl.

-

Pepsin Stock Solution (e.g., 1 mg/mL): Dissolve a known amount of pepsin in cold 0.01 N HCl. Prepare fresh daily.

-

Sucralfate Suspensions: Prepare a series of sucralfate suspensions at different concentrations in 0.01 N HCl.

-

Hemoglobin Substrate (2% w/v): Dissolve 2 g of hemoglobin in 100 mL of distilled water. Adjust the pH to 2.0 with 1 N HCl.

-

TCA Solution (5% w/v): Dissolve 5 g of TCA in 100 mL of distilled water.

5. Experimental Procedure:

-

Pre-incubation of Pepsin with Sucralfate:

-

In a series of test tubes, add a fixed volume of pepsin solution.

-

Add varying volumes of the different sucralfate suspensions to achieve a range of final sucralfate concentrations.

-

Add 0.01 N HCl to bring the total volume in each tube to a constant value.

-

Include a control tube with pepsin and 0.01 N HCl but no sucralfate.

-

Incubate the tubes at 37°C for a specified time (e.g., 30 minutes) to allow for interaction.

-

-

Enzymatic Reaction:

-

Equilibrate the hemoglobin substrate to 37°C.

-

To initiate the reaction, add a fixed volume of the pre-warmed hemoglobin substrate to each of the pre-incubated tubes containing the pepsin-sucralfate mixture.

-

Incubate the reaction mixtures at 37°C for a precise duration (e.g., 10 minutes).

-

-

Termination of Reaction:

-

Stop the enzymatic reaction by adding a fixed volume of 5% TCA solution to each tube. The TCA will precipitate the undigested hemoglobin.

-

Vortex the tubes thoroughly.

-

-

Sample Processing and Measurement:

-

Allow the tubes to stand at room temperature for a few minutes to ensure complete precipitation.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the TCA-soluble peptides.

-

Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. Use a blank containing all reagents except pepsin.

-

6. Data Analysis:

-

Calculate the percentage of pepsin inhibition for each sucralfate concentration using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the control (pepsin without sucralfate).

-

A_sample is the absorbance of the sample with a specific concentration of sucralfate.

-

-

Plot the percentage of inhibition against the sucralfate concentration to determine the dose-response relationship.

Visualizing the Interaction and a ssociated Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Methodological & Application

Application Notes and Protocols for Assessing Equine Gastric Ulcer Syndrome (EGUS) Treatment Efficacy via Gastroscopy

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to standardize the assessment of Equine Gastric Ulcer Syndrome (EGUS) treatment efficacy using gastroscopy.

Introduction

Equine Gastric Ulcer Syndrome (EGUS) is a common condition affecting horses, broadly categorized into two distinct diseases: Equine Squamous Gastric Disease (ESGD) and Equine Glandular Gastric Disease (EGGD).[1][2][3] Gastroscopy is the definitive method for diagnosing EGUS, allowing for direct visualization and grading of gastric lesions.[4][5][6] This document outlines standardized protocols for performing gastroscopy, grading lesions, and evaluating treatment efficacy.

Accurate assessment of treatment efficacy is crucial for developing new therapies and optimizing existing ones. A standardized approach ensures consistency and allows for reliable comparison of data across different studies.

Experimental Protocols

Horse Preparation for Gastroscopy

Proper preparation is essential for a complete and accurate gastroscopic examination. The stomach must be empty to allow for full visualization of the mucosal surfaces.

Protocol:

-

Fasting: Withhold all feed, including hay, grain, and grass, for a minimum of 12-16 hours prior to the procedure.[4][7] A muzzle may be necessary to prevent the horse from consuming bedding or manure.[5][7]

-

Water Deprivation: Withhold water for 2-4 hours before the examination.[7]

-

Sedation: Administer an appropriate sedative (e.g., detomidine HCl) to ensure the horse is calm and cooperative. Mild sedation is often sufficient and allows the horse to maintain its swallowing reflex, which aids in passing the endoscope.[7][8]

-

Restraint: Use appropriate and safe methods of restraint, such as stocks or a handler with a twitch.[4][8]

Gastroscopy Procedure

A 3-meter endoscope is typically required to reach all parts of the equine stomach.[5][8]

Protocol:

-

Equipment Check: Ensure the gastroscope, light source, and insufflation/irrigation channels are fully functional. Use deionized water for the flush bottle.[8]

-

Passing the Endoscope:

-

Lubricate the distal end of the endoscope.[8]

-

Gently pass the endoscope through one of the horse's nostrils into the ventral nasal meatus.

-

Advance the scope to the pharynx. The horse will typically swallow, allowing the scope to pass into the esophagus.[5]

-

A dental gag can be used to prevent the horse from biting the endoscope.[5]

-

-

Stomach Examination:

-

Once in the stomach, gently insufflate with air to expand the stomach for better visualization.

-

Systematically examine all regions of the stomach:

-

Squamous Mucosa: Examine the non-glandular region, including the lesser and greater curvatures and the margo plicatus.

-

Glandular Mucosa: Examine the glandular region, including the fundus and the antrum.

-

Pylorus and Proximal Duodenum: Advance the scope through the pylorus to examine the outflow tract and the initial segment of the small intestine.[7][8]

-

-

-

Image and Video Capture: Record high-quality images and/or video of all findings, paying close attention to any lesions.

-

Lesion Grading: Grade all observed lesions according to a standardized scoring system (see Section 3.0).

-

Post-Procedure: Gently withdraw the endoscope. Allow the horse to recover fully from sedation before offering feed and water.

EGUS Lesion Grading Systems

Standardized grading systems are essential for quantifying the severity of gastric ulcers and assessing treatment response.

Equine Squamous Gastric Disease (ESGD) Grading

The most widely accepted grading system for ESGD is the Equine Gastric Ulcer Council (EGUC) 0-4 scale.[1][2][9]

| Grade | Description of Lesions |

| 0 | The stomach lining is intact, and there are no reddened areas or ulcers. |

| 1 | The stomach lining is intact, but there are areas of reddening. |

| 2 | There are small, single or multiple ulcers. |

| 3 | There are large, single or multiple ulcers, or extensive superficial ulcers. |

| 4 | There are extensive ulcers with areas of deep ulceration. |

Table 1: Equine Gastric Ulcer Council (EGUC) Grading System for ESGD.[1][9]

Equine Glandular Gastric Disease (EGGD) Grading

There is no universally accepted numerical grading system for EGGD due to the varied appearance of lesions.[2][9] Instead, a descriptive approach is recommended.

| Category | Descriptive Terms |

| Anatomical Location | Cardia, Fundus, Antrum, Pylorus |

| Distribution | Focal, Multifocal, Diffuse |

| Appearance | Hyperemic (reddened), Hemorrhagic, Fibrinosuppurative, Ulcerated |

| Contour | Depressed, Flat, Raised, Nodular |

Table 2: Descriptive Terminology for EGGD Lesions.[2][9]

Assessing Treatment Efficacy

To assess the efficacy of a treatment, a baseline gastroscopy should be performed before initiating therapy, followed by one or more follow-up examinations.

Study Design

A randomized, blinded clinical trial is the gold standard for evaluating treatment efficacy.[10][11]

Example Protocol:

-

Enrollment: Select horses with a definitive diagnosis of EGUS based on a baseline gastroscopy (Day 0).

-

Randomization: Randomly assign horses to either a treatment group or a placebo/control group.

-

Treatment Period: Administer the treatment as per the study protocol, typically for 28-35 days for omeprazole.[1][9]

-

Follow-up Gastroscopy: Perform a follow-up gastroscopy at the end of the treatment period (e.g., Day 28) to re-grade the gastric lesions.

-

Data Analysis: Compare the change in ulcer grades between the treatment and control groups. Statistical analysis should be performed to determine the significance of the findings.

Efficacy Data for Common Treatments

The following tables summarize the expected healing rates for common EGUS treatments.

ESGD Treatment Efficacy:

| Treatment | Dosage | Duration | Healing Rate |

| Omeprazole (GastroGard®) | 4 mg/kg orally, once daily | 28 days | 70-80% |

| Omeprazole (Enteric-coated) | 1.0 - 4.0 mg/kg orally, once daily | 28 days | Non-inferior to 4.0 mg/kg dose |